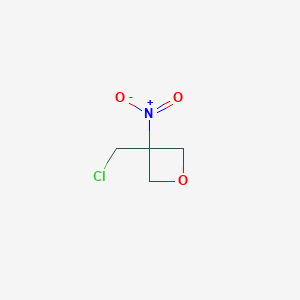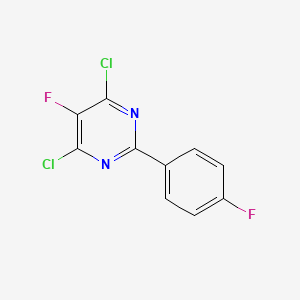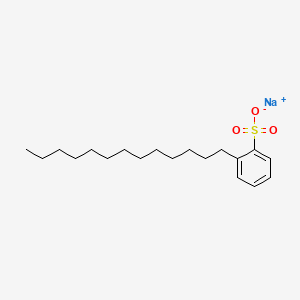
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an allyloxy group at the 3-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and carboxylic acid groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)-2-thiophenecarboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-2-thiophenecarboxylic acid: Lacks the allyloxy group at the 3-position.
3-Allyloxythiophene: Lacks both the chlorine atom and the carboxylic acid group.
Uniqueness
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the allyloxy and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7ClO3S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
5-chloro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClO3S/c1-2-3-12-5-4-6(9)13-7(5)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChI Key |
ZQUYUXKCVMCVIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)




![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)


![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)

